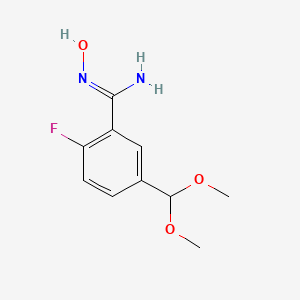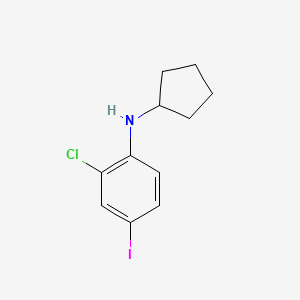
2-chloro-N-cyclopentyl-4-iodoaniline
Vue d'ensemble
Description
“2-chloro-N-cyclopentyl-4-iodoaniline” is a compound that contains an aniline group, which is an amino group (-NH2) attached to a benzene ring. It also has a chlorine atom (Cl) and an iodine atom (I) attached to the benzene ring, and a cyclopentyl group (a five-membered ring) attached to the nitrogen of the aniline group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The chlorine and iodine could be added through electrophilic aromatic substitution reactions. The cyclopentyl group could be added through a reaction with cyclopentyl chloride or a similar reagent .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a chlorine atom, an iodine atom, and an aniline group attached. The aniline group would have a cyclopentyl group attached to the nitrogen .
Chemical Reactions Analysis
As an aniline derivative, “this compound” could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions, or it could be protonated to form a positively charged nitrogen species. The benzene ring could undergo electrophilic aromatic substitution reactions at positions ortho and para to the amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. As an aniline derivative, it would likely be a solid at room temperature. The presence of the chlorine and iodine atoms could make it relatively dense compared to other organic compounds .
Applications De Recherche Scientifique
Palladium-catalysed Carbonylation
Palladium-catalysed carbonylation of 2-iodoaniline derivatives, including those similar to 2-chloro-N-cyclopentyl-4-iodoaniline, shows their utility in synthesizing complex organic compounds. This process, depending on the substituents, leads to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. Additionally, in the presence of various amines, aminocarbonylation reactions yield 2-ketocarboxamides, indicating the versatility of these compounds in synthetic organic chemistry (Ács et al., 2006).
Supramolecular Structures
4-(4′-Iodo)phenoxyaniline, a compound structurally related to this compound, demonstrates the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. This finding, showing isostructural properties with its analogs, underscores the potential of such compounds in designing materials with predictable crystal structures for various applications in materials science (Dey & Desiraju, 2004).
Photochemistry Insights
The study of haloanilines, including 4-iodoaniline, in photophysical experiments and photolysis reveals insights into the photodegradation processes of halogenated aromatic compounds. This research is significant for understanding the photodegradation of environmental pollutants and the phototoxic effects of some drugs, highlighting the environmental and pharmaceutical relevance of these compounds (Freccero et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClIN/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJTYPHSOCTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


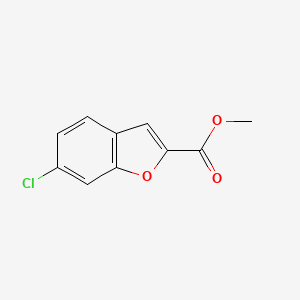
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
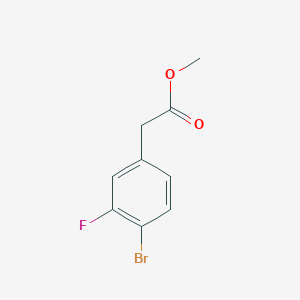
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
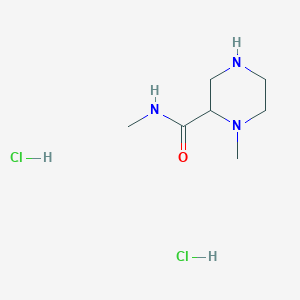
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
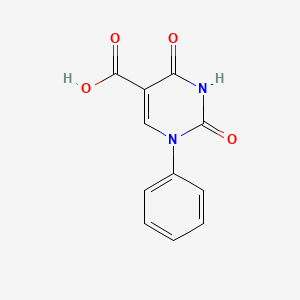
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
